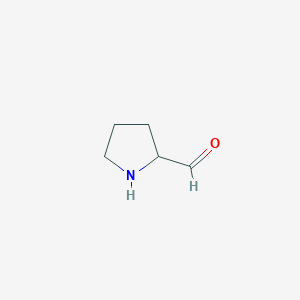
Pyrrolidine-2-carbaldehyde
Overview
Description
Pyrrolidine-2-carbaldehyde is an organic compound featuring a five-membered nitrogen-containing ring with an aldehyde functional group at the second position. This compound is a versatile intermediate in organic synthesis and is widely used in the preparation of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidative ring contraction of N-substituted piperidines. For instance, the oxidation of 1-phenylpiperidine using a combination of copper(II) acetate, oxygen, and potassium iodide yields 1-phenylthis compound .
Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods, with optimizations for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.
Reduction: Reduction of the aldehyde group yields pyrrolidine-2-methanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as amines or hydrazines are used for nucleophilic substitution.
Major Products:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Various imines and hydrazones.
Scientific Research Applications
Pyrrolidine-2-carbaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of pyrrolidine-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing five-membered ring without the aldehyde group.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A diketone derivative with carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile scaffold for drug discovery .
Properties
IUPAC Name |
pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391457 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-98-6 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


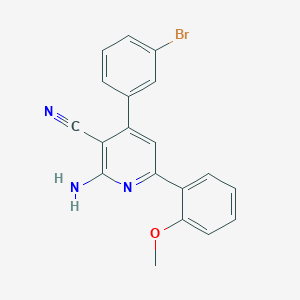

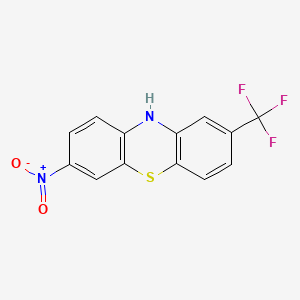
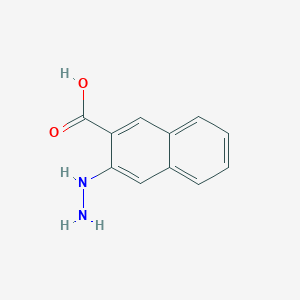
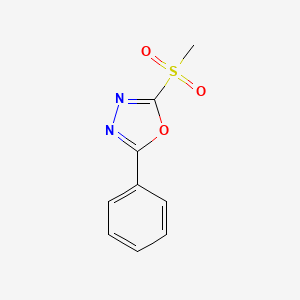

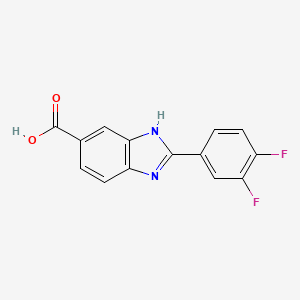

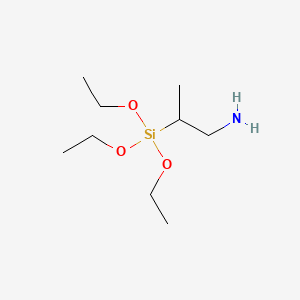
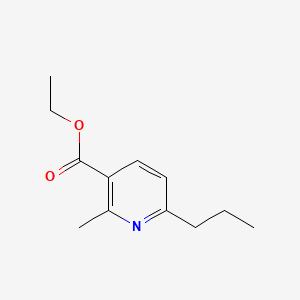
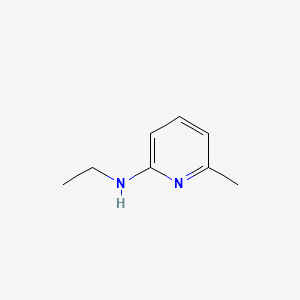
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)

![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)
